molecular formula C16H16N4O B2953135 2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde CAS No. 380388-49-8

2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde

Cat. No. B2953135
CAS RN: 380388-49-8
M. Wt: 280.331
InChI Key: LJEXAZUJVNGKKT-UHFFFAOYSA-N
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Description

2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrazoloquinazoline derivative that has been synthesized through various methods. In

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown that derivatives of pyrazolopyridine, which share a structural framework with 2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde, have been synthesized and evaluated for their antibacterial activity. These compounds exhibit moderate to good antibacterial properties against various Gram-negative and Gram-positive bacteria, indicating their potential application in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Catalysis and Polymerization

A study on aluminum and zinc complexes supported by pyrrole-based ligands has explored their use in catalyzing the ring-opening polymerization of ɛ-caprolactone. This research highlights the utility of pyrrole-derived compounds in catalysis, particularly in the context of polymer chemistry, demonstrating their effectiveness in facilitating the polymerization process (Qiao, Ma, & Wang, 2011).

Fluorescence Properties

Another area of interest involves the study of specific solute-solvent interactions and the impact of electron donor-acceptor substituents on the fluorescence of novel pyrazolo naphthyridines. This research provides insights into the photophysical properties of these compounds, which could have implications for the development of new fluorescent materials or sensors (Patil, Shelar, Rote, Toche, & Jachak, 2010).

properties

IUPAC Name

2-methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-13(10-21)16-17-15(19-8-4-5-9-19)12-6-2-3-7-14(12)20(16)18-11/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEXAZUJVNGKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=NC2=C1C=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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